(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group participates in the transmetalation step of the Suzuki-Miyaura reaction, where it transfers an organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also undergo oxidative addition to the palladium catalyst, facilitating the overall reaction process .
Comparison with Similar Compounds
- 2-Furanylboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Comparison: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, which provide dual reactivity. This makes it more versatile compared to compounds like 2-Furanylboronic acid or 4-Pyridinylboronic acid, which lack the bromine atom and thus have limited reactivity in certain types of reactions .
Properties
Molecular Formula |
C9H7BBrNO3 |
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Molecular Weight |
267.87 g/mol |
IUPAC Name |
[2-bromo-6-(furan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5,13-14H |
InChI Key |
PKRPALJSLFQXMW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=CO2)(O)O |
Origin of Product |
United States |
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